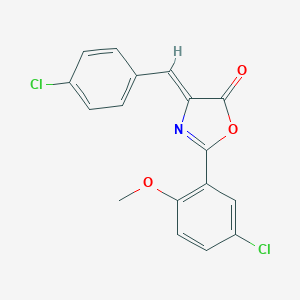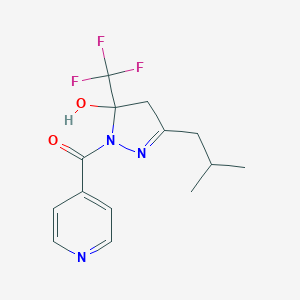![molecular formula C26H23F3N4O4 B299266 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including B cell malignancies and autoimmune disorders.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways involved in B cell proliferation, survival, and differentiation. Inhibition of BTK by 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide leads to the blockade of these signaling pathways, resulting in the suppression of B cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. The biochemical and physiological effects of this compound are primarily mediated through the inhibition of BTK and subsequent suppression of B cell receptor signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and selectivity for BTK, which allows for the specific inhibition of B cell receptor signaling. However, the limitations of using this compound include its relatively short half-life and poor solubility, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
For the research and development of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide include the evaluation of its clinical efficacy in patients with B cell malignancies and autoimmune disorders. Additionally, the development of novel formulations and delivery methods may improve its pharmacokinetics and bioavailability. Furthermore, the identification of biomarkers that predict response to this compound may enable the selection of patients who are most likely to benefit from treatment. Finally, the combination of this compound with other targeted therapies may enhance its antitumor activity and improve clinical outcomes.
Méthodes De Synthèse
The synthesis of 2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the coupling of two key intermediates, followed by a condensation reaction to form the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that this compound inhibits BTK with high potency and selectivity, leading to the inhibition of B cell receptor signaling and subsequent suppression of B cell proliferation and survival. In vivo studies have demonstrated that this compound has antitumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
Formule moléculaire |
C26H23F3N4O4 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C26H23F3N4O4/c1-17(19-6-3-2-4-7-19)31-23(34)16-37-22-12-10-18(11-13-22)15-30-33-25(36)24(35)32-21-9-5-8-20(14-21)26(27,28)29/h2-15,17H,16H2,1H3,(H,31,34)(H,32,35)(H,33,36)/b30-15+ |
Clé InChI |
QTMBFJNKNSOXBS-FJEPWZHXSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)